N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of an allyl group, a benzylsulfanyl group, and a thieno[3,2-d]pyrimidine core
Mechanism of Action
Target of Action
The primary target of N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is currently unknown. Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit enzymes such as ezh2 , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential inhibitory activity of thieno[3,2-d]pyrimidine derivatives on enzymes like EZH2 , it’s plausible that this compound could affect pathways related to histone methylation and gene expression.
Result of Action
Given the potential inhibitory activity of thieno[3,2-d]pyrimidine derivatives on enzymes like ezh2 , it’s plausible that this compound could affect gene expression and cellular proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, often using benzylthiol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a benzylthiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl or benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the allyl or benzyl positions.
Scientific Research Applications
N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biological assays.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in targeting specific pathways in diseases such as cancer and tuberculosis.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Lacks the allyl and benzylsulfanyl groups but shares the core structure.
N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
N-allyl-2-(benzylsulfanyl)pyrimidin-4-amine: Similar structure but lacks the thieno ring.
Uniqueness
N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is unique due to the combination of its allyl, benzylsulfanyl, and thieno[3,2-d]pyrimidine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-2-9-17-15-14-13(8-10-20-14)18-16(19-15)21-11-12-6-4-3-5-7-12/h2-8,10H,1,9,11H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDPCIXYSRLXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC2=C1SC=C2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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